molecular formula C14H8F3N3O2 B13923336 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13923336
M. Wt: 307.23 g/mol
InChI Key: NPFARWZUZNGMCY-UHFFFAOYSA-N
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Description

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, an indole core, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds in the presence of acetic acid can lead to the formation of related compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

1-pyrimidin-2-yl-4-(trifluoromethyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-4-10-11(9)8(12(21)22)7-20(10)13-18-5-2-6-19-13/h1-7H,(H,21,22)

InChI Key

NPFARWZUZNGMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N(C=C2C(=O)O)C3=NC=CC=N3)C(F)(F)F

Origin of Product

United States

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